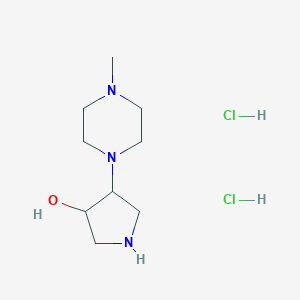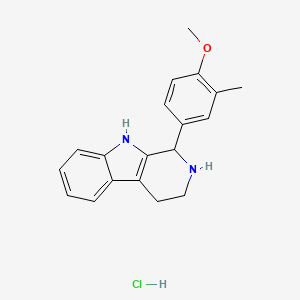
4-(4-ベンジルピペラジン-1-イル)-3-フルオロフェノール
説明
4-(4-Benzylpiperazin-1-yl)-3-fluorophenol is a useful research compound. Its molecular formula is C17H19FN2O and its molecular weight is 286.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
この化合物は、抗菌活性において有望な結果を示しています。それは合成され、様々な細菌および真菌株に対する有効性を試験されています。 ベンジルピペラジン部分の存在は、その顕著な抗菌および抗真菌特性に貢献し、新しい抗菌剤の開発のための潜在的な候補となっています .
分子モデリングと創薬
分子モデリング研究は、「4-(4-ベンジルピペラジン-1-イル)-3-フルオロフェノール」誘導体が酸化還元酵素タンパク質に効果的に結合できることを示唆しています。 これは、特に病原性微生物の生存に不可欠な酵素を標的にする創薬におけるその有用性を示唆しています .
抗癌研究
クマリン系ピペラジンヌクレオチドは、この化合物と構造的に関連しており、その抗癌特性について広く研究されています。 ピペラジン構造の組み込みは、生物活性を高めることが知られており、同様の化合物が潜在的な抗癌用途のために検討される可能性があることを示唆しています .
抗HIVの可能性
この化合物の構造アナログは、その抗HIV活性について研究されています。 ピペラジン部分は、いくつかの抗HIV剤に共通の特徴であり、「4-(4-ベンジルピペラジン-1-イル)-3-フルオロフェノール」もHIVに対する有効性について研究される可能性があることを示唆しています .
抗凝固特性
クマリンをベースとした化合物は、抗凝固特性を持つことが報告されています。 「4-(4-ベンジルピペラジン-1-イル)-3-フルオロフェノール」自体は、直接抗凝固に関連付けられていませんが、クマリンとの構造的類似性は、この分野における可能性を示唆しています .
抗酸化および抗炎症活性
クマリン誘導体の抗酸化および抗炎症活性は、よく文書化されています。 構造的な関係から、「4-(4-ベンジルピペラジン-1-イル)-3-フルオロフェノール」は同様の特性を示す可能性があり、さらなる調査が必要です .
抗精神病薬および抗マラリア用途
N-アリールおよびN-アルキルピペラジン誘導体は、その抗精神病薬および抗マラリア効果で認識されています。 ベンジルピペラジン基を含むこの化合物は、精神障害やマラリアの治療における潜在的な用途についても探求される可能性があります .
治療用酵素阻害
ピペラジン誘導体が酵素阻害剤として作用する能力は、治療目的のために利用できます。 “4-(4-ベンジルピペラジン-1-イル)-3-フルオロフェノール”は、様々な疾患における薬物標的となる酵素の阻害剤を設計する際の重要な分子となる可能性があります .
作用機序
Target of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity .
Mode of Action
It is known that similar compounds interact with their targets, leading to significant antibacterial and antifungal activity .
Biochemical Pathways
Similar compounds have been found to exhibit significant antimicrobial activity, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of bacteria and fungi .
Result of Action
Similar compounds have been found to exhibit significant antimicrobial activity, suggesting that they may inhibit the growth and survival of bacteria and fungi .
生化学分析
Biochemical Properties
4-(4-Benzylpiperazin-1-yl)-3-fluorophenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial activity by interacting with oxidoreductase enzymes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and leading to antimicrobial effects.
Cellular Effects
The effects of 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect neurogenesis in the hippocampus, which is crucial for memory and emotional regulation . Additionally, it can alter the expression of genes involved in these processes, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain oxidoreductase enzymes by binding to their active sites . This binding interaction can result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol in laboratory settings have been studied extensively. Over time, this compound exhibits stability and gradual degradation. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as antimicrobial and neurogenic activities . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
4-(4-Benzylpiperazin-1-yl)-3-fluorophenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been shown to undergo metabolic transformations involving oxidoreductase enzymes . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be localized to particular cellular compartments, where it accumulates and exerts its effects . The distribution pattern is influenced by its interactions with cellular transport mechanisms and binding proteins.
Subcellular Localization
The subcellular localization of 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its site of action, where it can effectively modulate cellular processes.
特性
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-16-12-15(21)6-7-17(16)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPUVIVUPYSYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)



![4-(2-Azabicyclo[2.2.1]heptan-7-yl)morpholine](/img/structure/B1487404.png)
![2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol](/img/structure/B1487405.png)

![10-Azabicyclo[4.3.1]dec-3-ene hydrochloride](/img/structure/B1487407.png)
![tert-Butyl 5-amino-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1487410.png)

![Benzyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1487413.png)
![3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1487418.png)
